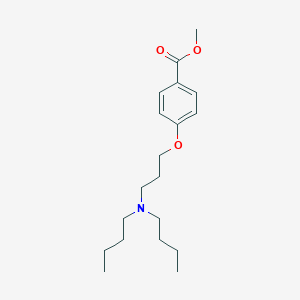

Methyl 4-(3-(dibutylamino)propoxy)benzoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-[3-(dibutylamino)propoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO3/c1-4-6-13-20(14-7-5-2)15-8-16-23-18-11-9-17(10-12-18)19(21)22-3/h9-12H,4-8,13-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPWAAYOCNWIEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431534 | |

| Record name | Methyl 4-[3-(dibutylamino)propoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437651-42-8 | |

| Record name | Methyl 4-[3-(dibutylamino)propoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Significance Within Organic Synthesis Methodologies

The synthesis of Methyl 4-(3-(dibutylamino)propoxy)benzoate itself is an exemplar of several key organic reactions, providing a practical platform for the application of fundamental synthetic strategies. The construction of this molecule typically involves a multi-step process, beginning with readily available starting materials.

A common synthetic route commences with methyl 4-hydroxybenzoate (B8730719). The first key transformation is an etherification reaction, a cornerstone of organic synthesis. In a typical procedure, methyl 4-hydroxybenzoate is reacted with a dihalogenated propane (B168953), such as 1,3-dibromopropane (B121459) or 1-bromo-3-chloropropane (B140262), in the presence of a base like potassium carbonate. google.comnih.gov This step selectively forms an ether linkage at the para position of the benzoate (B1203000), yielding an intermediate, methyl 4-(3-halopropoxy)benzoate. The choice of dihalogenated propane can influence the yield and purity of this intermediate. nih.gov

The subsequent and final step in the formation of the target compound is a nucleophilic substitution reaction. The previously synthesized methyl 4-(3-halopropoxy)benzoate is treated with dibutylamine (B89481). The nitrogen atom of the secondary amine acts as a nucleophile, displacing the halogen atom on the propoxy chain to form the tertiary amine functionality of this compound. google.com

Below is a data table summarizing the key reactants in a common synthesis of this compound.

| Role | Compound Name | Molecular Formula |

| Starting Material | Methyl 4-hydroxybenzoate | C₈H₈O₃ |

| Alkylating Agent | 1-bromo-3-chloropropane | C₃H₆BrCl |

| Base | Potassium Carbonate | K₂CO₃ |

| Nucleophile | Dibutylamine | C₈H₁₉N |

Strategic Importance As a Precursor in Pharmaceutical Development

Established Synthetic Routes and Reaction Mechanisms

The synthesis of this compound is a multi-step process that primarily involves the formation of an ether linkage and an ester group. The methodologies are well-established in organic chemistry, relying on fundamental reactions such as nucleophilic substitution and esterification.

A cornerstone of the synthesis is the Williamson ether synthesis, a classic and versatile method for forming ethers. byjus.comwikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, where an alkoxide ion acts as a nucleophile to displace a halide from an organohalide. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the context of this compound synthesis, this involves the alkylation of a phenolic hydroxyl group.

The synthesis typically commences with a 4-hydroxybenzoate (B8730719) ester, most commonly Methyl 4-hydroxybenzoate. google.comnih.gov The phenolic hydroxyl group of this starting material is weakly acidic and can be deprotonated by a suitable base to form a more nucleophilic phenoxide ion. Common bases used for this purpose include potassium carbonate or sodium hydride. google.comorganic-synthesis.com

The resulting phenoxide then attacks an alkyl halide, in this case, a dihalogenated propane (B168953), to form an ether linkage. A key reaction involves stirring Methyl 4-hydroxybenzoate with a dihaloalkane like 1,3-dibromopropane (B121459) in the presence of a base such as potassium carbonate and a suitable solvent like methyl ethyl ketone (MEK) under reflux conditions. google.com This reaction forms the intermediate, Methyl 4-(3-bromopropoxy)benzoate. google.com The S_N2 mechanism is favored for this reaction, requiring a primary or methyl alkyl halide for best results to avoid competing elimination reactions. masterorganicchemistry.comlibretexts.org

Halogenated propane intermediates are crucial as they provide the three-carbon propoxy linker between the benzoate (B1203000) group and the dibutylamino moiety. Various analogues, such as 1,3-dibromopropane or 1-bromo-3-chloropropane (B140262), are employed. google.comgoogle.com

In a common two-step approach, Methyl 4-hydroxybenzoate is first reacted with a dihaloalkane like 1,3-dibromopropane to yield Methyl 4-(3-bromopropoxy)benzoate. google.com This intermediate is then subjected to a second nucleophilic substitution reaction with dibutylamine (B89481). The nitrogen atom of dibutylamine acts as the nucleophile, displacing the remaining bromide to form the final tertiary amine linkage and yield this compound. google.com

Alternatively, a different sequence involves the initial reaction of a halogenated propanol (B110389) with dibutylamine to form a halo-amine intermediate, which is then used to alkylate the 4-hydroxybenzoate. The choice of dihaloalkane can significantly impact the reaction's efficiency and the purity of the product. google.com

Esterification and its reverse reaction, saponification, are fundamental transformations related to the formation and subsequent reactions of this compound.

The compound itself is a methyl ester. While it is often synthesized from a starting material that already contains the methyl ester group (i.e., Methyl 4-hydroxybenzoate), it could theoretically be formed via Fischer esterification of the corresponding carboxylic acid, 4-(3-(dibutylamino)propoxy)benzoic acid, by reacting it with methanol (B129727) under acidic conditions.

More commonly documented is the saponification (hydrolysis) of the ester. This compound can be converted to its corresponding carboxylic acid, 4-(3-(dibutylamino)propoxy)benzoic acid, typically as a hydrochloride salt. google.comgoogle.com This is achieved by refluxing the ester with a strong acid, such as concentrated hydrochloric acid. google.comgoogle.com This acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by a water molecule. Subsequent steps lead to the cleavage of the ester bond, releasing methanol and the carboxylic acid. youtube.comyoutube.com This carboxylic acid is a key intermediate for the synthesis of other active pharmaceutical ingredients. google.com

For industrial applications, optimizing the synthesis to maximize yield and purity while minimizing costs is critical. A significant challenge in the synthesis is the formation of byproducts. For instance, when using a dihaloalkane like 1,3-dibromopropane with Methyl 4-hydroxybenzoate, a common side reaction is the formation of a dimeric byproduct, dimethyl 4,4′-[1,3-propanediylbis(oxy)]bisbenzoate, where two phenoxide molecules react with the same dihaloalkane molecule. google.com

One key optimization strategy involves the choice of the alkylating agent. It has been found that using 1-bromo-3-chloropropane instead of 1,3-dibromopropane significantly improves the process. google.com The higher reactivity of the bromine atom allows for a selective reaction with Methyl 4-hydroxybenzoate to form Methyl 4-(3-chloropropoxy)benzoate in high yield and purity. google.comnih.gov This intermediate can then be reacted with dibutylamine in a subsequent step. This improved method reportedly increases the yield for the conversion to Methyl 4-(3-dibutylamino)propoxy)benzoate to approximately 90%, a substantial improvement over the 61.1% yield reported with the 1,3-dibromopropane route. google.comgoogle.com

Further optimization parameters include the choice of base, solvent, reaction temperature, and reaction time. For example, patent literature describes using sodium hydride in tetrahydrofuran (B95107) as the solvent for related syntheses, achieving high yields and purities exceeding 99.8%. google.comchemicalbook.com Purification techniques, such as column chromatography or recrystallization of the hydrochloride salt, are also essential for achieving high purity in the final product. google.com

| Parameter | Route 1 (via 1,3-dibromopropane) | Route 2 (via 1-bromo-3-chloropropane) |

|---|---|---|

| Starting Materials | Methyl 4-hydroxybenzoate, 1,3-dibromopropane, Dibutylamine | Methyl 4-hydroxybenzoate, 1-bromo-3-chloropropane, Dibutylamine |

| Key Intermediate | Methyl 4-(3-bromopropoxy)benzoate | Methyl 4-(3-chloropropoxy)benzoate |

| Major Byproduct | Dimethyl 4,4′-[1,3-propanediylbis(oxy)]bisbenzoate | Minimized due to selectivity |

| Reported Yield | ~61.1% (for conversion of intermediate) google.com | ~90% (for conversion of intermediate) google.com |

Nucleophilic Substitution Reactions Employing Halogenated Propane Intermediates

Mechanistic Investigations of Chemical Transformations Involving this compound

The chemical transformations involving this compound are governed by well-understood reaction mechanisms, primarily nucleophilic substitution at both aliphatic carbon and acyl carbon centers.

The formation of the ether linkage, as described in section 2.1.1, proceeds via a classic S_N2 mechanism. The phenoxide ion, a potent nucleophile, performs a backside attack on the primary carbon of the halogenated propane intermediate. This concerted step involves the simultaneous formation of the carbon-oxygen bond and cleavage of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon were chiral. wikipedia.org

The subsequent reaction of the halo-intermediate with dibutylamine is also a nucleophilic substitution, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon bearing the halogen, displacing it to form the C-N bond.

The saponification of the methyl ester group to form the corresponding carboxylic acid is a nucleophilic acyl substitution. Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The elimination of methanol from this intermediate, followed by deprotonation, yields the carboxylic acid. google.com

Another important transformation is the conversion of the resulting 4-(3-(dibutylamino)propoxy)benzoic acid into its corresponding acyl chloride, 4-(3-(dibutylamino)propoxy)benzoyl chloride, often as a hydrochloride salt. google.com This is typically achieved using thionyl chloride (SOCl_2). google.com The mechanism involves the carboxylic acid acting as a nucleophile, attacking the sulfur atom of thionyl chloride. A series of steps, including the departure of chloride and sulfur dioxide as leaving groups, results in the formation of the highly reactive acyl chloride. This acyl chloride is a valuable intermediate for further synthetic steps, such as Friedel-Crafts acylation reactions. google.com

| Transformation | Reactant | Reagent(s) | Product | Mechanism Type |

|---|---|---|---|---|

| Ether Formation | Methyl 4-hydroxybenzoate + Dihaloalkane | Base (e.g., K₂CO₃) | Methyl 4-(3-halopropoxy)benzoate | S_N2 (Williamson Ether Synthesis) |

| Amine Formation | Methyl 4-(3-halopropoxy)benzoate | Dibutylamine | This compound | Nucleophilic Aliphatic Substitution |

| Saponification | This compound | H₃O⁺ (e.g., HCl) | 4-(3-(dibutylamino)propoxy)benzoic acid | Nucleophilic Acyl Substitution |

| Acyl Chloride Formation | 4-(3-(dibutylamino)propoxy)benzoic acid | Thionyl Chloride (SOCl₂) | 4-(3-(dibutylamino)propoxy)benzoyl chloride | Nucleophilic Acyl Substitution |

Oxidative Derivatization Pathways

The chemical structure of this compound possesses several sites susceptible to oxidation, including the tertiary amine, the aromatic ether, and the benzene (B151609) ring itself.

The aromatic ether linkage and the benzene ring can undergo oxidation under more forcing conditions, potentially leading to quinone-like structures or ring-opening products. numberanalytics.comnumberanalytics.com Oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can be employed for such transformations. numberanalytics.com The rate of oxidation of aromatic ethers is influenced by the nature of the substituents on the aromatic ring; electron-donating groups generally increase the reaction rate. numberanalytics.com

| Oxidative Pathway | Potential Oxidizing Agents | Expected Product | General Kinetic Observations |

| Tertiary Amine Oxidation | Hydrogen Peroxide, Peracids | Methyl 4-(3-(dibutylamino-N-oxide)propoxy)benzoate | First order in amine and oxidant. publish.csiro.au |

| Aromatic Ring/Ether Oxidation | Potassium Permanganate, Chromium Trioxide | Quinones, Carboxylic Acids | Rate influenced by ring substituents. numberanalytics.com |

Reductive Transformation Processes

The primary site for reduction in this compound is the methyl ester group. This functional group can be reduced to a primary alcohol, yielding (4-(3-(dibutylamino)propoxy)phenyl)methanol.

Strong reducing agents, such as lithium aluminum hydride (LiAlH4), are typically required for the reduction of esters. masterorganicchemistry.compearson.comdavuniversity.org The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. Due to the high reactivity of LiAlH4, these reactions are usually carried out in anhydrous ethereal solvents.

Milder reducing agents, like sodium borohydride (B1222165) (NaBH4), are generally not effective for the reduction of esters under standard conditions. However, the reactivity of NaBH4 can be enhanced by using it in combination with certain additives or at elevated temperatures, which may allow for the reduction of some esters.

While specific kinetic data for the reduction of this compound is not available, the reduction of esters with LiAlH4 is known to be a rapid process.

| Reducing Agent | Expected Product | General Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH4) | (4-(3-(dibutylamino)propoxy)phenyl)methanol | Anhydrous ethereal solvents (e.g., THF, diethyl ether) masterorganicchemistry.com |

| Sodium Borohydride (NaBH4) | No reaction (under standard conditions) | Typically unreactive towards esters. |

Nucleophilic Substitution Dynamics at the Benzoate Moiety

The benzoate moiety of this compound is susceptible to nucleophilic acyl substitution reactions. Two key transformations in this category are the hydrolysis of the methyl ester to a carboxylic acid and the subsequent conversion of the carboxylic acid to an acyl chloride.

Ester hydrolysis can be catalyzed by either acid or base. In the context of the synthesis of Dronedarone, the hydrolysis of this compound is typically carried out under acidic conditions. google.com For instance, refluxing the compound with 32% hydrochloric acid for several hours results in the formation of 4-(3-dibutylaminopropoxy)benzoic acid hydrochloride in high yield. google.com The kinetics of acid-catalyzed ester hydrolysis are generally pseudo-first order with respect to the ester when water is in large excess. docbrown.infostackexchange.comlibretexts.org The rate of this reaction is dependent on the concentration of the acid catalyst. docbrown.info

The resulting carboxylic acid can then be converted to the highly reactive acyl chloride, 4-(3-(dibutylamino)propoxy)benzoyl chloride, by treatment with a chlorinating agent such as thionyl chloride (SOCl2). chemistrysteps.comlibretexts.orgmasterorganicchemistry.comlibretexts.org This reaction proceeds via the conversion of the carboxylic acid's hydroxyl group into a better leaving group, which is then displaced by a chloride ion. This acyl chloride is a crucial intermediate for further synthetic transformations, such as Friedel-Crafts acylation reactions.

| Reaction | Reagents and Conditions | Product | Yield |

| Acid-catalyzed Hydrolysis | 32% Hydrochloric acid, reflux for 5 hours. google.com | 4-(3-(dibutylaminopropoxy)benzoic acid hydrochloride | 85.7% google.com |

| Acyl Chloride Formation | Thionyl chloride, reflux. | 4-(3-(dibutylamino)propoxy)benzoyl chloride | Not specified, but a common high-yielding reaction. |

Role As a Pivotal Intermediate in the Synthesis of Pharmacologically Active Compounds

Central Role in the Synthesis of Dronedarone and Structurally Related Antiarrhythmic Agents

The principal application of Methyl 4-(3-(dibutylamino)propoxy)benzoate is as a crucial intermediate in the multi-step synthesis of Dronedarone, a benzofuran (B130515) derivative used for certain cardiac arrhythmias. blogspot.comnih.gov The synthesis of Dronedarone involves the construction of a complex molecule by linking different chemical fragments. This compound serves as the precursor for the entire 4-[3-(dibutylamino)propoxy]benzoyl portion of the Dronedarone molecule. blogspot.com

The first critical transformation in the synthetic pathway is the hydrolysis of the methyl ester group of this compound to a carboxylic acid. This is typically achieved by reacting the ester with a strong acid, such as hydrochloric acid, under reflux conditions. google.com This process effectively removes the methyl group (CH₃) and replaces it with a hydrogen atom, yielding 4-[3-(Dibutylamino)propoxy]benzoic acid, often isolated as its hydrochloride salt. google.comgoogle.com This conversion is a fundamental step as the resulting carboxylic acid is a precursor to a more reactive intermediate needed for the subsequent reaction. google.com

Table 1: Synthesis of 4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride Data derived from a patented synthetic process. google.com

| Starting Material | Reagent | Conditions | Product | Yield |

| This compound | 32% Hydrochloric Acid | Reflux for 5 hours, then cool to 0-5°C | 4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride | 85.7% |

To facilitate the next step in the synthesis, the less reactive carboxylic acid group of 4-[3-(Dibutylamino)propoxy]benzoic acid hydrochloride is converted into a highly reactive acyl halide, specifically a benzoyl chloride. This is accomplished by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). google.comgoogle.com The reaction proceeds under reflux and results in the formation of 4-[3-(Dibutylamino)propoxy]benzoyl chloride hydrochloride. google.com This intermediate is not typically isolated for long-term storage due to its reactivity but is generated and used directly in the subsequent step of the synthesis. google.com The high reactivity of the benzoyl chloride is essential for its successful coupling with the benzofuran core of the target molecule. nih.gov

Table 2: Synthesis of 4-[3-(Dibutylamino)propoxy]benzoyl Chloride Hydrochloride Data derived from a patented synthetic process. google.com

| Starting Material | Reagent | Conditions | Product | Yield |

| 4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride | Thionyl Chloride | Reflux in Dichloromethane for 1 hour | 4-[3-(Dibutylamino)propoxy]benzoyl Chloride Hydrochloride | 100% |

The final key role of the intermediate is its integration into the core heterocyclic structure of the target drug. In the synthesis of Dronedarone, the highly reactive 4-[3-(dibutylamino)propoxy]benzoyl chloride hydrochloride is coupled with a 2-butyl-benzofuran-5-amine derivative. blogspot.com This reaction is a Friedel-Crafts acylation, where the benzoyl group attaches to the benzofuran ring system. google.com The reaction is typically catalyzed by a Lewis acid, such as tin tetrachloride, to facilitate the bond formation between the benzoyl chloride and the electron-rich benzofuran scaffold. blogspot.comgoogle.com This step assembles the main carbon skeleton of Dronedarone, directly incorporating the entire 4-[3-(dibutylamino)propoxy]benzoyl moiety, which originated from this compound. The development of various benzofuran derivatives has been a strategy in the search for new antiarrhythmic agents. nih.gov

Utility in the Production of Reference Standards and Impurity Profiles for Pharmaceutical Quality Control

In the context of pharmaceutical manufacturing, ensuring the purity and quality of the final Active Pharmaceutical Ingredient (API) is paramount. This compound and its direct derivatives play a role in this process. They are used to synthesize reference standards for impurities that may arise during the production of Dronedarone. pharmaffiliates.com

The identification and control of process-related impurities are critical for regulatory approval and patient safety. conicet.gov.ar Since this compound is a key starting material, any unreacted material or byproducts from its synthesis can potentially carry through to the final drug product. Therefore, isotopically labeled versions, such as 4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester, are synthesized and used as internal standards in analytical methods to accurately quantify potential impurities. pharmaffiliates.com The study of impurity profiles helps in optimizing the manufacturing process to minimize the formation of unwanted related substances, ensuring the final drug meets stringent purity specifications. researchgate.netnih.gov

Table 3: Mentioned Compounds in Pharmaceutical Quality Control

| Compound Name | Role |

| 4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester | Reference Standard / Impurity |

| 4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride | Reference Standard / Impurity |

| (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanol | Reference Standard / Impurity |

Compound Index

Structure Activity Relationship Sar Insights Derived from Methyl 4 3 Dibutylamino Propoxy Benzoate Derivatives

Elucidation of Structural Determinants for Biological Activity within the Dibutylamino-propoxybenzoyl Moiety

The dibutylamino-propoxybenzoyl group is a key pharmacophore found in several biologically active compounds. Its structural components each play a critical role in molecular recognition and biological function. Methyl 4-(3-(dibutylamino)propoxy)benzoate itself serves as a crucial intermediate in the synthesis of more complex molecules, such as the antiarrhythmic drug dronedarone. nih.govgoogle.com The synthesis of related compounds often starts from methyl 4-hydroxybenzoate (B8730719), highlighting the importance of the initial benzoate (B1203000) structure.

The three-carbon propoxy linker in the dibutylamino-propoxybenzoyl moiety is a critical determinant of biological activity. This specific chain length appears to provide an optimal spatial orientation for the terminal amino group to interact with its target. The nature of the substitution on the amino group also significantly influences the compound's pharmacological properties. The dibutyl groups, for instance, contribute to the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. Variations in the alkyl substituents on the nitrogen atom can modulate the basicity and steric bulk, thereby fine-tuning the binding affinity and selectivity for specific receptors or ion channels.

The synthesis of 4-[3-(dibutylamino)propoxy]benzoic acid hydrochloride, a derivative of this compound, underscores the importance of this structural motif in medicinal chemistry. alchemypharm.com The presence of the dibutylamino propoxy substituent is known to enhance the pharmacological properties of molecules by modulating their interaction with biological targets.

The benzoate core of this compound provides a rigid scaffold that properly orients the flexible dibutylamino-propoxy side chain for optimal interaction with its biological target. The ester group of the methyl benzoate can participate in hydrogen bonding, while the aromatic ring can engage in π-π stacking or hydrophobic interactions with the target protein. The para-substitution pattern on the benzoic acid ring is a common feature in many pharmacologically active compounds, suggesting its importance for proper alignment within the binding site. The conversion of 4-(3-(dibutylamino)propoxy)benzoic acid to its acyl chloride is a key step in the synthesis of benzofuran (B130515) derivatives like dronedarone, further emphasizing the foundational role of the benzoate core.

Comparative Pharmacological Profiling of Analogues

The pharmacological profile of analogues derived from the this compound scaffold reveals how structural modifications can lead to significant changes in biological activity.

Dronedarone, a structural analogue of amiodarone, is a prime example of a drug developed from the dibutylamino-propoxybenzoyl moiety. researchgate.netscirp.org It is classified as a multi-channel blocker, exhibiting properties of all four Vaughan Williams classes of antiarrhythmic drugs. drugbank.comoaji.net Dronedarone inhibits multiple cardiac ion channels, including sodium (Na+), potassium (K+), and calcium (Ca2+) channels, and also possesses anti-adrenergic properties. drugbank.comnih.gov This multi-target action contributes to its efficacy in maintaining sinus rhythm in patients with atrial fibrillation. nih.gov The mechanism involves prolonging the cardiac action potential and refractory periods, as well as decreasing cardiac conduction. drugbank.com

Table 1: Ion Channel and Receptor Activity of Dronedarone

| Target | Action | Vaughan Williams Class |

| Sodium (Na+) Channels | Inhibition | Class I |

| Adrenergic Receptors (α and β) | Antagonism | Class II |

| Potassium (K+) Channels | Blockade | Class III |

| Calcium (Ca2+) Channels | Blockade | Class IV |

The broader exploration of benzoic acid and benzofuran derivatives has revealed a wide range of biological activities. Benzoic acid derivatives are studied for their potential as anticancer agents, with various substitutions on the benzoic acid ring leading to compounds with cytotoxic effects against cancer cell lines. preprints.org For instance, para-substituted benzoic acid derivatives have been identified as inhibitors of the protein phosphatase Slingshot. nih.gov

Benzofuran derivatives are also a significant class of heterocyclic compounds with diverse biological activities, including anticancer, antioxidant, and antimicrobial properties. mdpi.comsemanticscholar.orgnih.gov The benzofuran scaffold is a common feature in many natural and synthetic compounds with medicinal applications. nih.gov The synthesis and evaluation of various substituted benzofurans continue to be an active area of research in the quest for new therapeutic agents.

Mechanistic Probes through Molecular Interactions with Biological Targets

The dibutylamino propoxy benzoate structural element is a key feature in compounds designed to interact with biological macromolecules. The nature of the substituents on the benzoate ring and the modifications of the dibutylamino group have been shown to influence the binding affinity and functional activity at various biological targets. The most extensively studied derivative containing this core structure is the antiarrhythmic agent, dronedarone.

Derivatives of this compound have been identified as potent modulators of various ion channels, a characteristic that is central to their therapeutic effects. The interactions of these compounds with sodium, potassium, and calcium channels have been a primary focus of research. Dronedarone, a non-iodinated benzofuran derivative, exemplifies the multi-channel blocking capabilities attributed to this structural class. drugbank.comnih.govdrugbank.com It is known to inhibit multiple ion currents that are critical for cardiac action potential generation and propagation. drugbank.com

Research has shown that dronedarone's mechanism of action involves the blockade of several key cardiac ion channels. drugbank.com It inhibits the rapid sodium current (INa), various potassium currents (including IKr, IKs, IK1, and IKur), and L-type calcium currents (ICaL). drugbank.comguidetopharmacology.org This multi-channel blockade contributes to its classification across all four Vaughan Williams antiarrhythmic drug classes. drugbank.com

The following table summarizes the observed interactions of dronedarone, a key derivative of this compound, with various ion channels.

| Ion Channel Target | Effect of Dronedarone |

| Sodium (Na+) Channels | Inhibition of rapid Na+ currents in a rate-dependent manner. drugbank.com |

| Potassium (K+) Channels | Blockade of multiple potassium outward currents, including IKr, IKs, IK1, and IKur. drugbank.comguidetopharmacology.org |

| Calcium (Ca2+) Channels | Blockade of slow Ca2+ inward currents. drugbank.com |

Metabolites of dronedarone, such as the N-debutyl metabolite, have also been studied and show retained pharmacological activity, although to a lesser extent than the parent compound. drugbank.comfda.gov This suggests that while the dibutylamino group is important for potent activity, some level of modification is tolerated.

In addition to their effects on ion channels, derivatives of this compound have been shown to interact with various receptors. The anti-adrenergic properties of dronedarone, for instance, are a significant component of its pharmacological profile. drugbank.com This activity is attributed to its ability to act as an antagonist at adrenergic receptors.

Dronedarone has been shown to non-competitively antagonize both α- and β-adrenergic receptors. drugbank.com This contributes to its antiarrhythmic effects by modulating the influence of the sympathetic nervous system on the heart. The following table summarizes the receptor ligand interactions of dronedarone.

| Receptor Target | Effect of Dronedarone |

| α-Adrenergic Receptors | Non-competitive antagonism. drugbank.com |

| β-Adrenergic Receptors | Non-competitive antagonism. drugbank.com |

The N-debutyl metabolite of dronedarone also exhibits pharmacological activity, indicating that the presence of at least one butyl group on the nitrogen atom is crucial for maintaining significant interaction with these receptors. drugbank.comfda.gov Further modifications to this part of the molecule could lead to changes in receptor affinity and selectivity, highlighting the importance of the dibutylamino group in the structure-activity relationship of these compounds.

Advanced Analytical Characterization and Spectroscopic Analysis of Methyl 4 3 Dibutylamino Propoxy Benzoate and Its Intermediates

High-Resolution Spectroscopic Techniques for Structural Confirmation and Purity Assessment

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is employed to comprehensively characterize the molecular structure of Methyl 4-(3-(dibutylamino)propoxy)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Profiling

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of protons (¹H) and carbons (¹³C) within the molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as a pair of doublets, characteristic of an AA'BB' system. The protons closer to the electron-withdrawing ester group are deshielded and resonate downfield, while the protons adjacent to the electron-donating propoxy group are found further upfield. The methyl ester protons present as a sharp singlet. The aliphatic chain protons of the dibutylamino and propoxy groups appear as a series of triplets and multiplets in the upfield region, with chemical shifts influenced by their proximity to the oxygen and nitrogen atoms. libretexts.orglibretexts.orgnih.gov

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. Key signals include the carbonyl carbon of the ester group at a significantly downfield chemical shift (170-185 ppm), aromatic carbons (125-150 ppm), and the various aliphatic carbons of the propoxy and dibutylamino moieties in the upfield region (10-70 ppm). libretexts.orgnih.gov The specific chemical shifts are influenced by the electronic effects of the substituents.

Predicted NMR Data for this compound

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| Ar-H (ortho to -COOCH₃) | ~7.95 | d | C=O | ~167 |

| Ar-H (ortho to -OPr) | ~6.90 | d | Ar-C (ipso, -OPr) | ~163 |

| -O-CH₂- | ~4.05 | t | Ar-CH (ortho to -COOCH₃) | ~131 |

| -O-CH₂-CH₂-CH₂-N | ~1.95 | p | Ar-C (ipso, -COOCH₃) | ~123 |

| -CH₂-N(CH₂CH₂CH₂CH₃)₂ | ~2.50 | t | Ar-CH (ortho to -OPr) | ~114 |

| -N-(CH₂)₂ | ~2.45 | t | -O-CH₂- | ~67 |

| -N-CH₂-CH₂- | ~1.45 | m | -O-CH₂-CH₂-CH₂-N | ~27 |

| -N-CH₂CH₂-CH₂- | ~1.30 | m | -N-CH₂- | ~53 |

| -CH₃ (butyl) | ~0.90 | t | -CH₂-N- | ~51 |

| -COOCH₃ | ~3.85 | s | -N-CH₂-CH₂- | ~29 |

| -N-CH₂CH₂-CH₂- | ~21 | |||

| -CH₃ (butyl) | ~14 | |||

| -COOCH₃ | ~52 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₁₈H₂₉NO₃), the expected molecular weight is 307.21 g/mol . Electron ionization (EI) mass spectrometry would show a molecular ion peak ([M]⁺) at m/z 307.

The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this molecule are dominated by cleavage adjacent to the heteroatoms (nitrogen and oxygen). libretexts.org Alpha-cleavage is a characteristic fragmentation for amines, where the C-C bond adjacent to the nitrogen atom breaks. whitman.edulibretexts.org The predominant alpha-cleavage would involve the loss of a propyl radical from one of the butyl chains to form a stable iminium ion, which serves as the base peak. Other significant fragmentations involve the cleavage of the propoxy chain. miamioh.edu

Predicted Mass Spectrometry Fragmentation Data

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 307 | [C₁₈H₂₉NO₃]⁺ | Molecular Ion (M⁺) |

| 264 | [M - C₃H₇]⁺ | Alpha-cleavage: Loss of a propyl radical from a butyl group |

| 182 | [CH₂(CH₂)₃N(CH₂)₃CH₃]⁺ | Cleavage of the ether bond (benzylic cleavage) |

| 151 | [HO-C₆H₄-C=O]⁺ | Cleavage of propoxy chain with H-rearrangement |

| 128 | [CH₂=N(C₄H₉)₂]⁺ | Cleavage of the C-C bond beta to the nitrogen |

| 121 | [C₆H₄-COOCH₃]⁺ | Cleavage of the ether bond |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum of this compound would display several characteristic absorption bands. A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ester is expected around 1720 cm⁻¹. The C-O stretching vibrations from the ester and the ether linkages would appear in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. Aromatic C=C stretching vibrations are observed as peaks around 1600 cm⁻¹ and 1500 cm⁻¹. Aliphatic C-H stretching from the methyl, propoxy, and dibutylamino groups will produce signals just below 3000 cm⁻¹, while the aromatic C-H stretch appears just above 3000 cm⁻¹. researchgate.netnist.gov

Characteristic Infrared Absorption Bands

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2960 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1725 - 1705 | C=O Stretch | Ester |

| 1610 - 1585 | C=C Stretch | Aromatic Ring |

| 1515 - 1450 | C=C Stretch | Aromatic Ring |

| 1280 - 1250 | C-O Stretch (Aryl-O) | Aryl Ether |

| 1250 - 1100 | C-O Stretch | Ester |

X-ray Crystallography for Solid-State Structural Elucidation

While a crystal structure for this compound is not publicly available, X-ray crystallographic analysis has been performed on the key intermediate, Methyl 4-(3-chloropropoxy)benzoate . nih.gov This analysis provides crucial insights into the solid-state conformation and intermolecular interactions that can influence the properties of these precursor molecules.

Analysis of Molecular Conformation and Stereochemistry

The crystal structure of Methyl 4-(3-chloropropoxy)benzoate reveals that the bond lengths and angles within the molecule are within normal, expected ranges. nih.gov The molecule is not perfectly planar; the conformation is influenced by the spatial arrangement of the propoxy chain relative to the benzoate (B1203000) ring. Such conformational details are essential for understanding the molecule's reactivity and how it packs in a solid lattice.

Examination of Intermolecular Interactions and Crystal Packing Motifs

Crystallographic Data for the Intermediate Methyl 4-(3-chloropropoxy)benzoate nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₃ClO₃ |

| Molecular Weight | 228.66 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.2400 (12) |

| b (Å) | 10.611 (2) |

| c (Å) | 17.189 (3) |

| β (°) | 100.35 (3) |

| Volume (ų) | 1119.6 (4) |

| Z | 4 |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of methyl 4-(3-(dibutylamino)propoxy)benzoate, and what are their critical optimization parameters?

- The compound is synthesized via nucleophilic substitution or coupling reactions. A key intermediate, 4-(3-(dibutylamino)propoxy)benzoyl chloride, is often prepared by reacting 4-hydroxybenzoic acid derivatives with 3-(dibutylamino)propanol under acidic conditions, followed by esterification with methanol . Optimization parameters include:

- Reaction temperature : Excessively high temperatures (>80°C) may lead to decomposition of the tertiary amine group.

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.

- Catalysts : Use of DMAP (4-dimethylaminopyridine) to enhance esterification efficiency .

Q. What analytical techniques are most reliable for characterizing this compound, and how are spectral discrepancies resolved?

- NMR : NMR should show characteristic signals: δ ~3.8 ppm (methoxy group), δ ~3.4 ppm (N-CH- groups), and δ ~7.8–6.8 ppm (aromatic protons). NMR confirms ester carbonyl at ~167 ppm .

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) validate purity (>98%). Discrepancies in retention times or mass spectra may arise from residual solvents (e.g., DMF) or incomplete purification. Repurification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How does the tertiary amine group in this compound influence its reactivity in downstream pharmaceutical syntheses?

- The dibutylamino group acts as a protonable moiety, enhancing solubility in acidic reaction media. However, it can undergo unwanted quaternization or oxidation under harsh conditions (e.g., strong acids, peroxides). Stabilization via inert atmospheres (N) or low-temperature reactions (<0°C) is advised during coupling to benzofuran intermediates for dronedarone synthesis .

Advanced Research Questions

Q. What mechanistic insights explain low yields during the coupling of this compound to benzofuran scaffolds in dronedarone synthesis?

- Low yields (e.g., <40%) often stem from steric hindrance at the benzoyl carbonyl site. Computational modeling (DFT studies) reveals that the bulky dibutylamino-propoxy group creates torsional strain, slowing nucleophilic attack by the benzofuran amine. Strategies to mitigate this include:

- Pre-activation : Converting the ester to a more reactive acyl chloride intermediate .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

Q. How can researchers address contradictions in reported spectroscopic data for this compound derivatives?

- Discrepancies in NMR shifts (e.g., δ variation >0.1 ppm) may arise from solvent polarity or residual moisture. For example, DMSO-d causes downfield shifts compared to CDCl. Cross-validation using high-resolution MS and IR (C=O stretch at ~1720 cm) is critical. If inconsistencies persist, X-ray crystallography of single crystals (grown via vapor diffusion) provides definitive structural confirmation .

Q. What methodologies are effective for analyzing and mitigating byproducts in large-scale synthesis of this compound?

- Common byproducts include:

- Hydrolyzed ester : Detectable via HPLC as a peak eluting earlier than the target compound.

- Oxidized amine : Identified by LC-MS (m/z +16 for N-oxide).

- Mitigation strategies:

- In-process controls : Real-time monitoring via FTIR to track ester hydrolysis.

- Purification : Use of preparative HPLC with ammonium bicarbonate buffers to separate polar byproducts .

Methodological Recommendations

- Scale-up synthesis : Replace traditional batch reactors with flow chemistry systems to enhance heat transfer and reduce degradation .

- Stability studies : Store the compound under argon at –20°C to prevent amine oxidation. Accelerated stability testing (40°C/75% RH) confirms a shelf life >24 months .

- Troubleshooting low reactivity : Screen alternative coupling reagents (e.g., HATU vs. EDCI) to improve acylation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.